Cas no 1101-58-2 (Acetamide,N-[7-amino-9-[[(aminocarbonyl)oxy]methyl]-2,3,5,8-tetrahydro-1-hydroxy-6-methyl-5,8-dioxo-1H-pyrrolo[1,2-a]indol-2-yl]-)

Acetamide,N-[7-amino-9-[[(aminocarbonyl)oxy]methyl]-2,3,5,8-tetrahydro-1-hydroxy-6-methyl-5,8-dioxo-1H-pyrrolo[1,2-a]indol-2-yl]- structure
1101-58-2 structure
Product Name:Acetamide,N-[7-amino-9-[[(aminocarbonyl)oxy]methyl]-2,3,5,8-tetrahydro-1-hydroxy-6-methyl-5,8-dioxo-1H-pyrrolo[1,2-a]indol-2-yl]-
CAS-nummer:1101-58-2
MF:C16H18N4O6
MW:362.337323665619
CID:215981
PubChem ID:121343
Update Time:2025-04-19

Acetamide,N-[7-amino-9-[[(aminocarbonyl)oxy]methyl]-2,3,5,8-tetrahydro-1-hydroxy-6-methyl-5,8-dioxo-1H-pyrrolo[1,2-a]indol-2-yl]- Chemische en fysische eigenschappen

Naam en identificatie

    • Acetamide,N-[7-amino-9-[[(aminocarbonyl)oxy]methyl]-2,3,5,8-tetrahydro-1-hydroxy-6-methyl-5,8-dioxo-1H-pyrrolo[1,2-a]indol-2-yl]-
    • Acetamide,N-[7-amino-9-[[(aminocarbonyl)oxy]methyl]-2,3,5,8-tetrahydro-1-hydroxy-6-methyl-5,8-dioxo-1H-pyrrolo[1,2-a]indol-2-
    • 1101-58-2
    • Acetamide, N-(7-amino-5,8-dioxo-1-hydroxy-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-2-yl)-, 9-carbamate
    • N-(7-Amino-1-hydroxy-9-{[hydroxy(imino)methoxy]methyl}-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-2-yl)ethanimidic acid
    • DTXSID50911495
    • Inchi: 1S/C16H18N4O6/c1-5-10(17)15(24)9-7(4-26-16(18)25)11-14(23)8(19-6(2)21)3-20(11)12(9)13(5)22/h8,14,23H,3-4,17H2,1-2H3,(H2,18,25)(H,19,21)
    • InChI-sleutel: HFJJKGOJLPDATE-UHFFFAOYSA-N
    • LACHT: OC1C2=C(COC(N)=O)C3C(C(=C(C)C(C=3N2CC1NC(C)=O)=O)N)=O

Berekende eigenschappen

  • Exacte massa: 362.12274
  • Monoisotopische massa: 362.123
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 4
  • Complexiteit: 720
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -2.2
  • Topologisch pooloppervlak: 167Ų

Experimentele eigenschappen

  • Dichtheid: 1.76
  • Kookpunt: 821.4°Cat760mmHg
  • Vlampunt: 450.6°C
  • Brekindex: 1.765
  • PSA: 166.74
Aanbevolen leveranciers
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD